molecular formula C20H26N2O3S B5543215 (4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5543215
M. Wt: 374.5 g/mol
InChI Key: ZREPLZMUOCWOIO-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of a class of chemicals that includes various heterocyclic compounds, such as benzofurans and pyrazines. These compounds are known for their broad spectrum of biological activities and are often used in the synthesis of pharmaceuticals and other complex organic molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions (MCRs) in water or other solvents, applying principles of green chemistry for efficiency and environmental safety (Khazaei et al., 2015).

properties

IUPAC Name

(4aR,7aS)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-14-16-4-2-3-5-19(16)25-20(14)11-22-9-8-21(10-15-6-7-15)17-12-26(23,24)13-18(17)22/h2-5,15,17-18H,6-13H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREPLZMUOCWOIO-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN3CCN(C4C3CS(=O)(=O)C4)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN3CCN([C@H]4[C@@H]3CS(=O)(=O)C4)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

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